molecular formula C19H20N2O3 B5100020 N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide

N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B5100020
M. Wt: 324.4 g/mol
InChI Key: VWZKHSHFKVOLBA-GHRIWEEISA-N
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Description

N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound with the molecular formula C18H18N2O3. This compound is known for its unique structure, which includes a hydroxyethylamino group, a phenylprop-1-en-2-yl group, and a methylbenzamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide typically involves the reaction of 2-aminoethanol with 4-benzylidene-2-phenyl-3-oxobutanenitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium methoxide, and requires careful control of temperature and reaction time to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylprop-1-en-2-yl group can interact with hydrophobic regions of proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
  • N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14-7-9-16(10-8-14)18(23)21-17(19(24)20-11-12-22)13-15-5-3-2-4-6-15/h2-10,13,22H,11-12H2,1H3,(H,20,24)(H,21,23)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZKHSHFKVOLBA-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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